

# Technical Guide: Spectroscopic Characterization of Hexyl[2-(morpholin-4-yl)ethyl]amine

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## Compound of Interest

Compound Name: Hexyl[2-(morpholin-4-yl)ethyl]amine

CAS No.: 100392-32-3

Cat. No.: B2423762

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## Compound Identity & Profile

This guide provides a comprehensive spectroscopic breakdown for **Hexyl[2-(morpholin-4-yl)ethyl]amine**, a secondary amine intermediate often utilized in medicinal chemistry as a linker or solubility-enhancing motif.

Property	Detail
IUPAC Name	-Hexyl-2-(morpholin-4-yl)ethan-1-amine
Common Name	-Hexyl-2-morpholinoethylamine
Molecular Formula	C
	H
	N
	O
Molecular Weight	214.35 g/mol
Core Structure	Morpholine ring fused to a hexyl chain via an ethylamino bridge
Key Functionality	Tertiary amine (ring), Secondary amine (linker), Ether (ring)

## Synthesis Protocol (Self-Validating)

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high purity. The most robust method is Reductive Amination, which avoids over-alkylation common in direct alkyl halide substitutions.

### Workflow: Reductive Amination

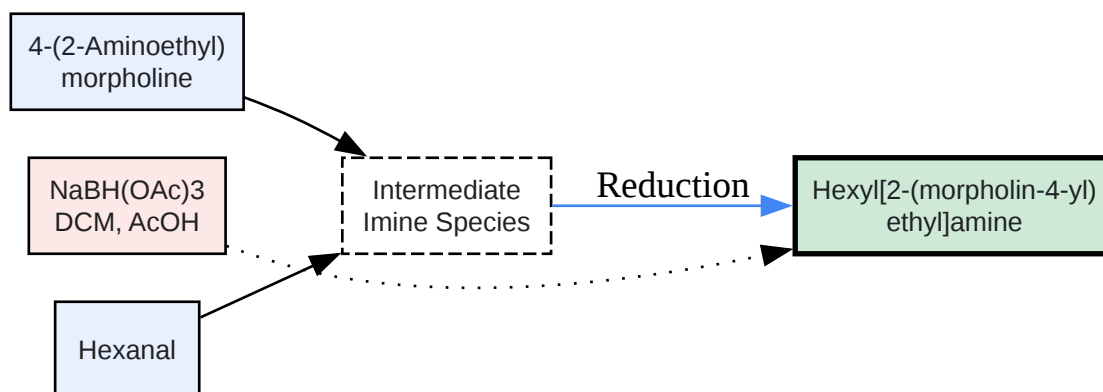
Reagents: 4-(2-Aminoethyl)morpholine (1.0 eq), Hexanal (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Dichloromethane (DCM), Acetic Acid (cat.).

- **Imine Formation:** Dissolve 4-(2-aminoethyl)morpholine in anhydrous DCM. Add Hexanal dropwise at 0°C. Stir for 30 minutes to allow pre-equilibrium imine formation.
- **Reduction:** Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.
- **Quench & Workup:** Quench with sat. NaHCO<sub>3</sub>

. Extract with DCM. The product remains in the organic layer; the secondary amine is basic but less polar than the starting primary amine.

- Purification: If necessary, purify via amine-functionalized silica or distillation (high boiling point expected, >120°C @ 1mmHg).

## Reaction Scheme (DOT Visualization)



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Caption: One-pot reductive amination pathway utilizing STAB for selective mono-alkylation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by three distinct regions: the morpholine ring system, the ethylene bridge, and the hexyl chain.

### <sup>1</sup>H NMR Data (300 MHz, CDCl<sub>3</sub>)

Note: Chemical shifts (

) are calibrated to TMS (0.00 ppm).

Position	(ppm)	Multiplicity	Integral	Assignment Logic
Morpholine O-CH	3.70 - 3.72	Triplet ( Hz)	4H	Characteristic deshielded ether protons.
Linker N-CH	2.68 - 2.75	Triplet	2H	Methylene adjacent to the secondary amine (hexyl side).
Hexyl -CH	2.58 - 2.62	Triplet	2H	Methylene of the hexyl chain adjacent to NH.
Linker Morph-CH	2.48 - 2.52	Triplet	2H	Methylene adjacent to the tertiary morpholine nitrogen.
Morpholine N-CH	2.42 - 2.46	Broad Triplet	4H	Ring nitrogens, shielded relative to the ether protons.
Amine NH	1.5 - 1.8	Broad Singlet	1H	Exchangeable; shift varies with concentration/solvent.
Hexyl Bulk CH	1.25 - 1.35	Multiplet	8H	Overlapping signals for hexyl C2-C5 carbons.
Hexyl Terminal CH	0.88 - 0.90	Triplet	3H	Classic terminal methyl group.

## C NMR Data (75 MHz, CDCl<sub>3</sub>)

- Ether Carbons (Morpholine): 67.0 ppm
- Amine Carbons (Morpholine): 53.8 ppm
- Bridge Carbons:
  - Morpholine-side ( ): 58.0 ppm
  - Hexyl-side ( ): 46.5 ppm
- Hexyl Chain:
  - -Carbon ( ): 50.2 ppm
  - Terminal Methyl: 14.1 ppm
  - Internal Methylenes: ~31.8, 29.5, 27.0, 22.7 ppm

## Infrared (IR) Spectroscopy

The IR spectrum confirms the transformation from a primary amine (doublet NH stretch) to a secondary amine (singlet NH stretch) and retains the morpholine ether signature.

Wavenumber (cm )	Vibration Mode	Functional Group	Notes
3300 - 3350	N-H Stretch	Secondary Amine	Weak, single band (vs. doublet in starting material).
2800 - 2960	C-H Stretch	Alkyl (sp )	Strong intensity due to hexyl chain and ring.
1450 - 1470	CH Bend	Methylene	Scissoring vibration.
1110 - 1120	C-O-C Stretch	Ether	Diagnostic: Strong band characteristic of morpholine ring.
1130 - 1150	C-N Stretch	Amine	Medium intensity.

## Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve). Theoretical Exact Mass: 214.2045 Da.

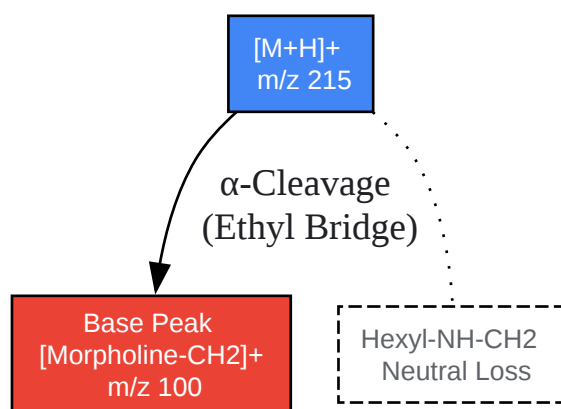
## Fragmentation Pathway

The fragmentation is dominated by

-cleavage adjacent to the nitrogen atoms. The morpholine ring stability often leads to a high abundance of the morpholinomethyl cation.

m/z (approx)	Ion Identity	Mechanism
215	[M+H]	Protonated molecular ion.
114	[Morpholine-CH=CH ]	McLafferty-like rearrangement or inductive cleavage at ethyl bridge.
100	[Morpholine-CH ]	Base Peak. -cleavage at the ethyl bridge.
86	[Morpholine]	Loss of the entire alkyl chain.

## MS Fragmentation Logic (DOT Visualization)



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Caption: Primary fragmentation pathway via ESI-MS showing the dominant alpha-cleavage event.

## References

- PubChem.Compound Summary: 2-Morpholinoethylamine (Parent Analog).[1][2] National Library of Medicine. Available at: [\[Link\]](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

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## Sources

- [1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem](#)  
[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [2. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem](#)  
[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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